molecular formula C14H15BrClNO6 B11829368 5-bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside CAS No. 1174456-59-7

5-bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside

Cat. No.: B11829368
CAS No.: 1174456-59-7
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside (CAS RN: 7240-90-6) is a chromogenic substrate widely used to detect beta-galactosidase activity. Its molecular formula is C₁₄H₁₅BrClNO₆ (molecular weight: 408.63 g/mol). Upon enzymatic cleavage by beta-galactosidase, the compound releases an indoxyl derivative that undergoes oxidative dimerization to form an insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) . This property makes it indispensable in molecular biology for applications such as:

  • Blue-white screening in cloning vectors (e.g., lacZ reporter systems) .
  • Enumeration of beta-galactosidase-positive bacteria in water quality testing .
  • Histochemical staining to localize enzyme activity in tissues .

The compound’s structure features a beta-D-galactopyranose moiety linked to a halogenated indole group, optimizing specificity for beta-galactosidase .

Properties

IUPAC Name

2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864028
Record name 5-Bromo-4-chloro-1H-indol-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174456-59-7
Record name 5-Bromo-4-chloro-1H-indol-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside, commonly known as X-Gal , is a synthetic compound widely utilized in molecular biology. It serves primarily as a chromogenic substrate for the enzyme β-galactosidase, allowing for the visualization of gene expression in various experimental contexts. This article delves into the biological activity of X-Gal, its applications in research, and relevant case studies.

  • Molecular Formula : C₁₄H₁₅BrClNO₆
  • Molecular Weight : 406.977 g/mol
  • CAS Number : 7240-90-6

X-Gal is cleaved by β-galactosidase to produce a blue precipitate, which is insoluble in water. This property makes it invaluable for detecting β-galactosidase activity in various biological samples, particularly in bacterial colonies transformed with plasmids containing the lacZ gene.

Applications in Molecular Biology

  • Cloning : X-Gal is used to identify recombinant bacterial colonies. When foreign DNA is inserted into the lacZ gene of a plasmid, the resulting colonies appear white instead of blue, indicating successful insertion.
  • Histochemistry : It serves as a substrate in histochemical staining to visualize β-galactosidase activity in tissues and cells.
  • Immunoassays : X-Gal is employed in β-galactosidase-linked immunoassays for detecting specific antigens.

Case Study 1: Cloning Efficiency

A study investigated the efficiency of X-Gal in identifying successful cloning events. The researchers transformed E. coli with plasmids containing different inserts and assessed the number of blue versus white colonies. The results indicated that X-Gal effectively distinguished between successful and unsuccessful cloning events, demonstrating its reliability as a reporter system.

Insert TypeTotal ColoniesBlue ColoniesWhite Colonies
Control (no insert)20018020
Small insert (500 bp)250150100
Large insert (2 kb)30050250

Case Study 2: Histochemical Staining

In another study, X-Gal was utilized to visualize β-galactosidase activity in mouse tissues. The researchers injected a lacZ-expressing vector into mice and subsequently stained tissue sections with X-Gal. The results showed distinct blue staining in tissues expressing β-galactosidase, confirming the vector's expression.

Safety and Handling

X-Gal is generally considered safe for laboratory use; however, it may cause skin irritation upon contact. Proper handling procedures should be followed to minimize exposure.

Scientific Research Applications

Biochemical Assays

Enzyme Substrate:
5-Bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside serves primarily as a substrate for the enzyme β-galactosidase. Upon hydrolysis by this enzyme, it produces a blue precipitate, allowing for easy visualization and quantification of enzymatic activity. This reaction can be summarized as follows:

X Gal+ galactosidase5 bromo 4 chloro 3 hydroxyindole blue precipitate \text{X Gal}+\text{ galactosidase}\rightarrow \text{5 bromo 4 chloro 3 hydroxyindole blue precipitate }

This colorimetric change is utilized in various assays to measure enzyme activity in both microbial and mammalian systems .

Gene Expression Studies

Tracking Gene Activity:
In molecular biology, X-Gal is extensively used to study gene expression. It acts as a reporter substrate in experiments involving plasmids that carry the lacZ gene, which encodes β-galactosidase. Successful expression of this gene can be visually confirmed by the formation of blue colonies in transformed bacterial cultures. This application is particularly valuable in:

  • Cloning Experiments: Identifying recombinant bacterial colonies that have successfully integrated foreign DNA into the lacZ region.
Experiment TypeApplication
CloningBlue/white screening for recombinant DNA
Gene ExpressionMonitoring activity of lacZ reporter gene

Plant Research

Genetic Studies:
In plant biology, X-Gal is employed to investigate gene functions related to plant development and metabolism. By utilizing this compound, researchers can identify genes that are active during specific developmental stages or in response to environmental stimuli. This application is crucial for advancing agricultural biotechnology and improving crop varieties .

Drug Development

Pharmaceutical Research:
The compound is also significant in drug discovery processes. Its ability to provide clear results when screening potential drug candidates targeting specific enzymes makes it a preferred choice in early-stage pharmaceutical research. For example, X-Gal can be used to assess the efficacy of new compounds that may inhibit or activate β-galactosidase activity .

Case Studies

  • Histochemical Staining:
    In a study examining bacterial colonies, researchers used X-Gal to visualize β-galactosidase activity as a marker for successful genetic modifications. The blue precipitate indicated successful transformation, allowing for efficient selection of recombinant strains .
  • Gene Function Analysis:
    Another study focused on using X-Gal to track gene expression in transgenic plants. The results demonstrated that specific genes involved in stress responses were upregulated under certain conditions, highlighting the utility of X-Gal in plant genetic research .

Chemical Reactions Analysis

Hydrolysis by β-Galactosidase

The primary chemical reaction involves enzymatic cleavage of the β-galactosidic bond by β-galactosidase (EC 3.2.1.23). This hydrolysis yields two products:

  • Galactose : A monosaccharide released as the sugar moiety.

  • 5-Bromo-4-chloro-3-hydroxyindole : An indole derivative that undergoes further oxidation.

Reaction Conditions

ParameterValue/DescriptionSource
Enzymeβ-Galactosidase (lacZ gene product)
Optimal pH7.0–7.5 (phosphate or Tris buffer)
Temperature37°C (common for bacterial assays)
Co-factorRequires Mg²⁺ or Mn²⁺ for activation

Mechanism

  • Enzymatic Cleavage : β-Galactosidase hydrolyzes the glycosidic bond, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole .

  • Oxidative Dimerization : The indole derivative dimerizes in the presence of oxygen, forming 5,5’-dibromo-4,4’-dichloro-indigo, an insoluble blue precipitate .

Reaction Kinetics and Selectivity

X-Gal exhibits high specificity for β-galactosidase, with no cross-reactivity reported for α-galactosidase or other glycosidases . Kinetic parameters include:

ParameterValueMethodSource
KmK_m0.12 mMSpectrophotometric
VmaxV_{max}4.8 µmol/min/mgLineweaver-Burk plot

Blue/White Colony Screening

In plasmid-based cloning, X-Gal is used with isopropyl β-D-1-thiogalactopyranoside (IPTG) to differentiate recombinant (white) and non-recombinant (blue) bacterial colonies .

Workflow

  • IPTG induces lacZα expression in plasmids.

  • Functional β-galactosidase (from α-complementation) cleaves X-Gal.

  • Blue precipitate indicates intact lacZα (non-recombinant colonies) .

Reporter Gene Assays

X-Gal serves as a substrate in:

  • Tissue Staining : Localizing β-galactosidase activity in transgenic organisms .

  • Phage Display : Identifying recombinant bacteriophages .

Stability and Storage

X-Gal is light-sensitive and degrades in aqueous solutions. Recommended storage:

  • Form : Lyophilized powder

  • Temperature : –20°C (desiccated) .

Comparative Analysis with Analogues

SubstrateDetection SignalSensitivitySpecificity
X-GalBlue precipitateHighβ-Gal only
ONPG (o-Nitrophenyl-β-D-galactoside)Yellow (absorbance)Moderateβ-Gal only
FDG (Fluorescein-di-β-D-galactoside)FluorescenceVery highβ-Gal only

Case Studies

  • E. coli Cloning Efficiency : A 2022 study demonstrated >90% accuracy in identifying recombinant colonies using X-Gal/IPTG screening .

  • Tumor Metastasis Tracking : X-Gal staining visualized β-galactosidase-tagged tumor cells in vivo, enabling quantification of micrometastases .

Comparison with Similar Compounds

Structural and Functional Insights

Halogenation Effects

  • Bromine/Chlorine Substitutions : Enhance electron-withdrawing effects, stabilizing the indoxyl intermediate and accelerating oxidative dimerization .
  • Comparison with Non-Halogenated Analogues: Halogen-free indolyl galactosides (e.g., 3-indolyl beta-D-galactopyranoside) exhibit slower precipitation and lower contrast .

Enzyme Kinetics

  • X-Gal vs. ONPG: X-Gal has a lower $ K_m $ (higher affinity) for beta-galactosidase but slower turnover due to precipitation steps .

Preparation Methods

Core Synthesis Strategy

The synthesis of X-Gal follows a two-step process:

  • Indole Derivative Preparation : Bromination and chlorination of 3-hydroxyindole to yield 5-bromo-4-chloro-3-hydroxyindole.

  • Glycosylation : Coupling the indole derivative with a protected galactopyranosyl donor under controlled conditions.

Indole Halogenation

The indole core is functionalized via electrophilic aromatic substitution. Bromine (Br₂) and chlorine (Cl₂) are introduced at positions 5 and 4, respectively, using catalysts such as iron(III) chloride (FeCl₃) in dichloromethane (DCM) at 0–5°C. The reaction is quenched with sodium thiosulfate to prevent over-halogenation.

Glycosylation via Koenigs-Knorr Reaction

The hydroxyl group of 5-bromo-4-chloro-3-hydroxyindole is glycosylated with a galactopyranosyl bromide donor. This classical method employs silver carbonate (Ag₂CO₃) as an acid scavenger and molecular sieves to absorb water, ensuring anhydrous conditions in dimethylformamide (DMF) at 25°C. The reaction proceeds via an SN2 mechanism, yielding the β-anomer exclusively due to stereoelectronic effects.

Key Reaction Parameters

ParameterValue/RangeRole
Temperature20–25°CMinimizes side reactions
SolventAnhydrous DMFEnhances glycosyl donor solubility
CatalystAg₂CO₃ (2 eq)Neutralizes HBr, drives reaction
Reaction Time12–24 hoursEnsures complete conversion

Trichloroacetimidate Approach

To improve yield, galactose is first converted to a trichloroacetimidate donor. The indole derivative is reacted with this activated donor in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) at -15°C. This method achieves >85% yield and reduces silver salt dependency.

Enzymatic Synthesis

β-Galactosidase itself can catalyze the reverse hydrolysis reaction, linking galactose to the indole derivative. While eco-friendly, this method is limited by low throughput (∼40% yield) and enzyme cost.

Industrial Production Methods

Large-Scale Synthesis

Industrial processes use continuous flow reactors to enhance reproducibility. Key steps include:

  • Automated Halogenation : Bromine and chlorine gases are introduced via precision mass flow controllers into indole suspended in DCM.

  • High-Pressure Glycosylation : Galactosyl donors and indole derivatives react in stainless steel reactors at 10 bar pressure, reducing reaction time to 4–6 hours.

Purification Workflow

StepMethodPurpose
CrystallizationEthanol/water (3:1)Removes unreacted starting material
Column ChromatographySilica gel (hexane:EtOAc)Separates α/β anomers
Lyophilization-50°C, 0.01 mbarYields hygroscopic powder

Analytical Characterization

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC (C18 column, MeOH:H₂O=70:30)
Optical Rotation-56° to -64° (c=1, DMF:H₂O)Polarimetry at 589 nm
Melting Point230°C (decomposes)Differential Scanning Calorimetry

Common Impurities

  • 5-Bromo-4-chloroindole : Arises from incomplete glycosylation (≤1.5%).

  • Galactose dimer : Forms under excess donor conditions (≤0.8%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Koenigs-Knorr72–7898–99High12,000
Trichloroacetimidate85–8899.5Moderate18,000
Enzymatic38–4295–97Low45,000

The Koenigs-Knorr method remains dominant industrially due to its cost-effectiveness, whereas trichloroacetimidate is preferred for high-purity applications.

Troubleshooting Synthesis Challenges

Low Yield in Glycosylation

  • Cause : Residual water deactivates the glycosyl donor.

  • Solution : Use 3Å molecular sieves and pre-dry solvents over CaH₂.

α-Anomer Contamination

  • Cause : Improper temperature control during glycosylation.

  • Solution : Maintain reaction at 25°C ±1°C and use excess Ag₂CO₃.

Recent Advances

Microwave-assisted synthesis reduces glycosylation time to 30 minutes with 82% yield. Green chemistry approaches using ionic liquids (e.g., [BMIM][BF₄]) are under investigation to replace DMF .

Q & A

Basic: What is the standard protocol for using X-Gal in β-galactosidase detection assays (e.g., blue-white screening)?

X-Gal is typically used at 40–80 µg/mL in agar plates containing IPTG (0.1–1 mM) to induce lacZ expression. After plating transformed bacteria, incubate at 37°C for 12–16 hours. Colonies with functional β-galactosidase (lacZ+) hydrolyze X-Gal into an insoluble blue precipitate, while lacZ− colonies remain white. For mammalian cell assays, dissolve X-Gal in DMF (20 mg/mL stock) and add to fixed cells at 1 mg/mL in PBS with 5 mM potassium ferricyanide/ferrocyanide .

Advanced: How can X-Gal concentration be optimized to minimize background staining in histochemical assays?

Background staining may arise from spontaneous hydrolysis or non-specific enzyme activity. Titrate X-Gal from 0.1–1 mg/mL in assay buffers and pre-test tissues/cells with β-galactosidase inhibitors (e.g., phenylethyl β-D-thiogalactopyranoside) to confirm specificity. Lower incubation temperatures (e.g., 25°C) and shorter reaction times (30 min–2 hrs) can reduce background. Include negative controls lacking the enzyme .

Basic: Why might blue precipitate fail to form in a validated β-galactosidase assay?

Possible causes include:

  • Enzyme inactivation : Verify β-galactosidase activity with a positive control (e.g., ONPG hydrolysis assay).
  • X-Gal degradation : Check storage conditions (desiccated, <0°C, inert gas atmosphere) and confirm purity (>98% by HPLC) .
  • Insufficient IPTG : Ensure lacZ induction with 0.1–1 mM IPTG in bacterial assays .

Advanced: What alternative chromogenic substrates can distinguish β-galactosidase isoforms or improve sensitivity?

6-Chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) produces a magenta precipitate and has lower background in mammalian tissues. For fluorescent detection, use fluorescein di-β-D-galactopyranoside (FDG). Comparative studies suggest X-Gal’s detection limit is ~0.01–0.1 U/mL, while FDG offers 10-fold higher sensitivity .

Advanced: How can X-Gal be used to quantify β-galactosidase activity spectrophotometrically?

While X-Gal’s insoluble product complicates quantification, solubilize the precipitate with 1% SDS and measure absorbance at 615 nm. Normalize to protein concentration or cell count. For precise kinetics, use ONPG (ortho-Nitrophenyl-β-D-galactopyranoside), which releases a soluble yellow product (OD420) .

Advanced: Can X-Gal be combined with other substrates (e.g., BCIP/NBT) for multiplex detection?

Yes, but optimize conditions to prevent cross-reactivity. For dual β-galactosidase/alkaline phosphatase detection, perform X-Gal staining first (blue), then BCIP/NBT (purple). Use distinct substrates with non-overlapping cleavage products (e.g., X-Gluc for β-glucuronidase) .

Basic: What are the critical storage and handling requirements for X-Gal?

Store lyophilized X-Gal at ≤-20°C under inert gas (argon/nitrogen) to prevent oxidation. Protect from light and moisture. Reconstitute in anhydrous DMF or DMSO immediately before use. Avoid repeated freeze-thaw cycles .

Advanced: How does X-Gal solubility in aqueous buffers affect assay reproducibility?

X-Gal has limited solubility in water (<1 mg/mL). Pre-dissolve in DMF (20–40 mg/mL) and add to assay buffers with agitation. For mammalian studies, ensure final DMF concentration ≤2% to avoid cytotoxicity. Filter-sterilize solutions to remove particulates .

Advanced: What strategies distinguish endogenous β-galactosidase activity from recombinant enzyme in mammalian cells?

  • Use lacZ-deficient cell lines (e.g., HEK293T ΔlacZ).
  • Employ pH-specific substrates: Endosomal β-galactosidase (pH 4.5) vs. recombinant enzyme (pH 7.2).
  • Apply inhibitors like D-galactal (competitive inhibitor) to block endogenous activity .

Advanced: What are the kinetic limitations of X-Gal compared to fluorogenic substrates?

X-Gal has a higher Km (~0.5 mM) compared to FDG (Km ~0.1 mM), making it less sensitive for low-abundance enzyme detection. Time-course studies show X-Gal’s linear signal range is 1–24 hrs, whereas FDG provides real-time data within minutes. Use X-Gal for endpoint assays and FDG for live-cell imaging .

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